molecular formula C9H18O2 B1361056 2,2-Diisopropyl-1,3-dioxolane CAS No. 4421-10-7

2,2-Diisopropyl-1,3-dioxolane

Cat. No.: B1361056
CAS No.: 4421-10-7
M. Wt: 158.24 g/mol
InChI Key: BIYJJEWTEPSHGZ-UHFFFAOYSA-N
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Description

2,2-Diisopropyl-1,3-dioxolane is an organic compound with the molecular formula C₉H₁₈O₂. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

This compound is a type of dioxolane, which are often used as solvents or intermediates in various chemical reactions .

Mode of Action

Dioxolanes in general can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that 2,2-Diisopropyl-1,3-dioxolane may interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that dioxolanes can be involved in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The molecular weight of 1582380 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a solvent or intermediate in chemical reactions, it may contribute to the formation of other compounds or facilitate certain chemical processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatility may be affected by temperature, as suggested by its enthalpy of vaporization . Additionally, its reactivity may be influenced by the presence of other chemicals in its environment.

Chemical Reactions Analysis

2,2-Diisopropyl-1,3-dioxolane undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Diisopropyl-1,3-dioxolane has several scientific research applications:

Properties

IUPAC Name

2,2-di(propan-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYJJEWTEPSHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(OCCO1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196072
Record name 2,2-Diisopropyl-1,3-dioxolane
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4421-10-7
Record name 2,2-Bis(1-methylethyl)-1,3-dioxolane
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URL https://commonchemistry.cas.org/detail?cas_rn=4421-10-7
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Record name 2,2-Diisopropyl-1,3-dioxolane
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Record name 4421-10-7
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Record name 2,2-Diisopropyl-1,3-dioxolane
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Record name 2,2-diisopropyl-1,3-dioxolane
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Record name 2,2-Diisopropyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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